

# In-depth Technical Guide: The In Vivo and In Vitro Discovery of NLG802

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**NLG802** is an investigational prodrug of indoximod, an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1). The IDO1 pathway is a critical component of immune tolerance, and its upregulation in the tumor microenvironment can lead to immune evasion by cancer cells. By inhibiting IDO1, indoximod can restore anti-tumor immunity. However, the clinical development of indoximod has been hampered by its suboptimal pharmacokinetic properties, particularly its low oral bioavailability. **NLG802** was designed to overcome this limitation by enhancing the systemic exposure of indoximod, thereby potentially improving its therapeutic efficacy. This technical guide provides a comprehensive overview of the in vitro and in vivo discovery of **NLG802**, detailing the experimental methodologies and key data that led to its selection as a clinical candidate.

## **Data Presentation**

Table 1: In Vitro Stability of NLG802



Condition	Half-life (t½)
Simulated Gastric Fluid (pH 1.2)	Stable
Simulated Intestinal Fluid (pH 6.8)	Stable
Rat Plasma	Rapidly metabolized to indoximod
Monkey Plasma	Rapidly metabolized to indoximod
Human Plasma	Rapidly metabolized to indoximod

Table 2: Pharmacokinetic Parameters of Indoximod after Oral Administration of NLG802 vs. Indoximod in

**Cvnomolaus Monkeys** 

Parameter	Indoximod (Molar Equivalent Dose)	NLG802	Fold Increase
Bioavailability	6-10%	>50%	>5-fold
Cmax (µM)	Not specified	Not specified	3.6 - 6.1-fold
AUC (μM·h)	Not specified	Not specified	2.9 - 5.2-fold

Table 3: In Vitro Inhibition of Cytochrome P450 (CYP) Enzymes and Transporters by NLG802



Enzyme/Transporter	IC50 (μM)
CYP3A4 (direct)	5
CYP3A4 (time-dependent)	7-fold shift
CYP2D6	19
CYP2C19	47
CYP1A2, 2B6, 2C8, 2C9	> 50
P-glycoprotein (P-gp)	27
OATP1B1, OATP1B3, OAT1, OAT3, OCT1, OCT2	> 50
BCRP	> 50

# Experimental Protocols In Vitro Stability Assays

Objective: To assess the stability of **NLG802** in various physiological fluids to predict its behavior upon oral administration.

#### Methodology:

- Simulated Gastric and Intestinal Fluids: NLG802 was incubated in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8) at 37°C. Samples were taken at various time points and analyzed by high-performance liquid chromatography (HPLC) to determine the concentration of the parent compound.
- Plasma Stability: NLG802 was incubated in fresh plasma from rats, cynomolgus monkeys, and humans at 37°C. At designated time points, an organic solvent was added to precipitate plasma proteins. The supernatant was then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining NLG802 and the formation of the active metabolite, indoximod.



## Pharmacokinetic Studies in Rats and Cynomolgus Monkeys

Objective: To evaluate the pharmacokinetic profile of indoximod following oral administration of **NLG802** and to compare it with the administration of indoximod itself.

#### Methodology:

- Animals: Male Sprague-Dawley rats and male and female cynomolgus monkeys were used for these studies.
- Dosing:
  - Rats: NLG802 was administered via oral gavage.
  - Monkeys: NLG802 and indoximod were administered orally. For bioavailability determination, NLG802 was also administered intravenously.
- Blood Sampling: Blood samples were collected at predetermined time points post-dosing into tubes containing an anticoagulant. Plasma was separated by centrifugation and stored at -80°C until analysis.
- Bioanalysis: Plasma concentrations of NLG802 and indoximod were determined using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key
  pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to
  reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).

## In Vivo Efficacy Study in a Melanoma Tumor Model

Objective: To assess the anti-tumor efficacy of **NLG802** in a relevant animal model of melanoma.

### Methodology:

 Animal Model: C57BL/6 mice were used. The B16F10 melanoma tumor model was employed, which involves the transfer of tumor-specific pmel-1 T cells.[1] Pmel-1 T cells are

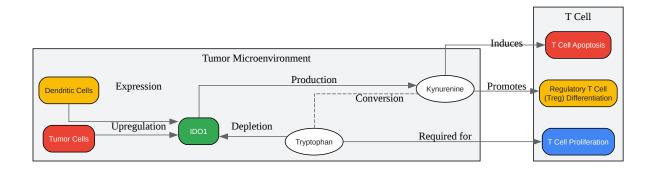


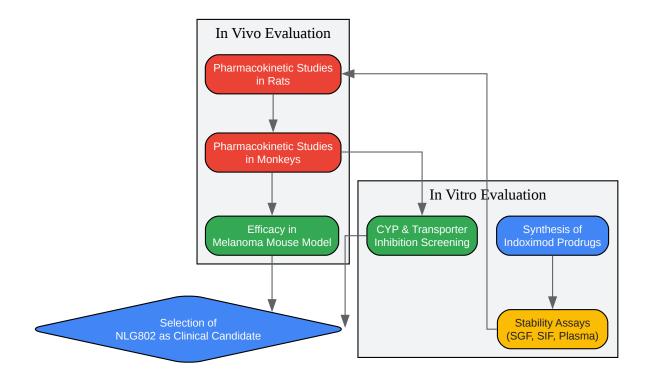
specific for the gp100 antigen expressed by B16F10 melanoma cells.

- Tumor Implantation: B16F10 melanoma cells were implanted subcutaneously into the mice.
- Treatment: Once tumors were established, mice were treated with **NLG802**.
- Endpoints: Tumor growth was monitored regularly. At the end of the study, tumors were excised and weighed. The study showed that **NLG802** markedly enhanced the anti-tumor responses of tumor-specific pmel-1 T cells.[1]

# Mandatory Visualizations IDO1 Signaling Pathway







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### References

- 1. Discovery of indoximod prodrugs and characterization of clinical candidate NLG802 -PubMed [pubmed.ncbi.nlm.nih.gov]
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